1-Oxa-4-azaspiro[5.5]undecan-9-amine
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Overview
Description
1-Oxa-4-azaspiro[55]undecan-9-amine is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-9-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and optimize the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecan-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
Uniqueness
1-Oxa-4-azaspiro[5.5]undecan-9-amine is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms in the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h8,11H,1-7,10H2 |
InChI Key |
QAABGXZKVBVNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CNCCO2 |
Origin of Product |
United States |
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